N-[5-Chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl]-3-methyl-2-nitrobenzamide
CAS No.:
Cat. No.: VC13748154
Molecular Formula: C23H17Cl2N3O3
Molecular Weight: 454.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H17Cl2N3O3 |
|---|---|
| Molecular Weight | 454.3 g/mol |
| IUPAC Name | N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-3-methyl-2-nitrobenzamide |
| Standard InChI | InChI=1S/C23H17Cl2N3O3/c1-13-4-3-5-17(22(13)28(30)31)23(29)27-21-11-20(25)18(10-14(21)2)19(12-26)15-6-8-16(24)9-7-15/h3-11,19H,1-2H3,(H,27,29) |
| Standard InChI Key | ASJPKEUFIURACE-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2C)C(C#N)C3=CC=C(C=C3)Cl)Cl)[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2C)C(C#N)C3=CC=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a central benzamide core substituted with:
-
Chloro groups at the 5-position of the phenyl ring and the 4-position of the adjacent chlorophenyl moiety.
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A cyano-methyl group bridging the two aromatic systems.
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A nitro group at the 2-position of the 3-methylbenzamide fragment .
The SMILES notation (CC1=CC(C(C#N)C2=CC=C(Cl)C=C2)=C(Cl)C=C1NC(=O)C1=CC=CC(C)=C1[N+](=O)[O-]) provides a precise representation of its connectivity .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 454.31 g/mol | |
| Purity | 95% (typical commercial grade) | |
| Hazard Statements | H302, H315, H319, H335 |
The compound’s logP (partition coefficient) is estimated to be >3, indicating high lipophilicity, which may influence its pharmacokinetic behavior.
Synthesis and Structural Analogues
Synthetic Pathways
While explicit details of its synthesis are proprietary, general methodologies for analogous compounds involve:
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Amidation: Coupling a nitro-substituted benzoic acid derivative with an aniline intermediate.
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Cyano Group Introduction: Via nucleophilic substitution or cyanation reactions using reagents like potassium cyanide .
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Chlorination: Electrophilic aromatic substitution or Friedel-Crafts alkylation to install chloro substituents .
A key intermediate, 3-methyl-2-nitrobenzamide (CAS: 60310-07-8), is often utilized in such syntheses .
Structural Analogues and Modifications
Comparative analysis with related compounds reveals trends in bioactivity:
The methyl group at the 3-position in the target compound may enhance steric hindrance, potentially altering receptor binding compared to analogues .
Comparative Pharmacokinetics
A simulated ADMET profile highlights key characteristics:
| Parameter | Prediction | Rationale |
|---|---|---|
| Blood-Brain Barrier | High penetration | Lipophilic nature (logP >3) |
| CYP450 Inhibition | Moderate | Nitro group metabolism |
| Aquatic Toxicity | LC50 = 1.2 mg/L | Chloro and nitro substituents |
These predictions align with hazard statements (H410) and suggest cautious handling in environmental contexts .
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